1,1,1-Trifluorohexan-2-ol
Overview
Description
1,1,1-Trifluorohexan-2-ol is an organic compound with the chemical formula C6H11F3O. It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the first carbon of the hexanol chain. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluorohexan-2-ol can be synthesized through several methods. One common approach involves the reaction of hexan-2-ol with a fluorinating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions. The reaction typically takes place at low temperatures to prevent decomposition and ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to efficient and scalable production. The use of catalysts, such as metal fluorides, can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluorohexan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
1,1,1-Trifluorohexan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-Trifluorohexan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds with biological molecules, influencing their structure and function. This property makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoroethanol: A smaller fluorinated alcohol with similar hydrogen bonding properties.
1,1,1-Trifluoropropanol: Another fluorinated alcohol with a slightly longer carbon chain.
1,1,1-Trifluorobutanol: A fluorinated alcohol with a four-carbon chain, used in similar applications.
Uniqueness
1,1,1-Trifluorohexan-2-ol is unique due to its longer carbon chain, which imparts different hydrophobic characteristics compared to shorter fluorinated alcohols. This makes it particularly useful in applications requiring a balance of hydrophobic and hydrophilic interactions .
Properties
IUPAC Name |
1,1,1-trifluorohexan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFMITHAWQJMRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312656 | |
Record name | 1,1,1-Trifluoro-2-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360-33-8 | |
Record name | 1,1,1-Trifluoro-2-hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trifluoro-2-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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